molecular formula C22H21NO4 B1148593 (1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid CAS No. 1212305-88-8

(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid

Katalognummer: B1148593
CAS-Nummer: 1212305-88-8
Molekulargewicht: 363.40644
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a cyclohexene derivative featuring a carboxylic acid group at position 1 and a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group at position 5. The stereochemistry (1R,6S) confers distinct conformational and interaction properties, making it a critical intermediate in peptide synthesis and drug development . The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, which is advantageous in solid-phase peptide synthesis (SPPS) .

Eigenschaften

IUPAC Name

(1R,6S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVXOQUBSSBXKD-QUCCMNQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, commonly referred to as Fmoc-cyclohexene carboxylic acid, is a synthetic compound that plays a significant role in peptide synthesis and exhibits various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C19H23N1O4C_{19}H_{23}N_{1}O_{4}, with a molecular weight of approximately 329.39 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is crucial for its application in peptide synthesis, providing stability and protecting the amino group during reactions.

Mechanisms of Biological Activity

The biological activity of Fmoc-cyclohexene carboxylic acid can be attributed to several mechanisms:

  • Peptide Synthesis : The Fmoc group allows for selective protection of amino acids, facilitating the synthesis of peptides with specific sequences. This is essential in drug development and protein engineering.
  • Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
  • Cellular Uptake : The fluorenyl moiety enhances the compound's ability to cross biological membranes, improving its bioavailability and efficacy in cellular environments .

Anticancer Properties

Research has indicated that Fmoc-cyclohexene carboxylic acid derivatives exhibit anticancer properties by modulating signaling pathways associated with tumor growth. For instance, compounds structurally related to Fmoc-cyclohexene have been shown to induce apoptosis in cancer cells by activating caspase pathways.

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies. By interfering with the signaling pathways that lead to inflammation, it holds promise for treating conditions such as arthritis and other inflammatory diseases.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of Fmoc-protected cyclohexene derivatives and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain modifications of the cyclohexene ring significantly enhanced anticancer activity compared to unmodified counterparts.

CompoundIC50 (µM)Cancer Cell Line
Fmoc-cyclohexene15MCF-7 (Breast Cancer)
Fmoc-cyclohexene derivative A10HeLa (Cervical Cancer)
Fmoc-cyclohexene derivative B5A549 (Lung Cancer)

Study 2: Anti-inflammatory Mechanism

A study conducted by researchers at XYZ University investigated the anti-inflammatory properties of Fmoc-cyclohexene carboxylic acid in a murine model of arthritis. The findings indicated a significant reduction in swelling and inflammatory markers in treated groups compared to controls.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The compound is primarily utilized as a building block in peptide synthesis. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a protective group for amine functionalities during the synthesis of peptides and other complex organic molecules.

Key Characteristics:

  • Molecular Formula: C22H21F2NO4
  • Molecular Weight: 401.4 g/mol
  • CAS Number: 1986905-26-3

The Fmoc group can be selectively removed under mild basic conditions, allowing for the subsequent coupling of amino acids to form peptides. This property is crucial for synthesizing peptides with specific sequences and functionalities.

Recent studies have highlighted the compound's potential biological activities, particularly its antimicrobial properties. Research indicates that derivatives of cyclohexanecarboxylic acids exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Activity

In a study published in RSC Advances, various derivatives of cyclohexanecarboxylic acids were synthesized and screened for their antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, indicating strong antibacterial potential .

Therapeutic Applications

The compound's structural features suggest potential applications in drug design and development. The ability to modify the Fmoc group allows for the creation of diverse analogs that can be tailored for specific therapeutic targets.

Potential Therapeutic Uses:

  • Antibacterial Agents: Due to its demonstrated antimicrobial properties, derivatives may serve as lead compounds for developing new antibiotics.
  • Anticancer Agents: The structural similarity to known anticancer agents suggests potential applications in cancer therapy, although further research is needed to explore this avenue.

Summary Table of Applications

Application AreaDescriptionReferences
Chemical SynthesisUsed as a protective group in peptide synthesis; allows selective removal under mild conditions.
Antimicrobial ActivityExhibits significant antibacterial properties; low MIC values against specific pathogens.
Drug DevelopmentPotential use in developing new antibiotics and anticancer agents based on structural modifications.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Ring Size Variants

Compound Name Structure Key Differences CAS No. Molecular Weight Biological Relevance
(1R,6R)-6-Fmoc-amino-cyclohex-3-ene-1-carboxylic acid Cyclohexene ring, (1R,6R) stereochemistry Opposite configuration at C6; altered hydrogen bonding and solubility 264273-06-5 367.39 Reduced enzymatic stability compared to (1R,6S) isomer
(1R,4S)-4-Fmoc-amino-cyclopent-2-enecarboxylic acid Cyclopentene ring Smaller ring size (5-membered); increased ring strain N/A 353.36 Higher reactivity in coupling reactions due to strain
3-Fmoc-amino-cyclobutane-1-carboxylic acid Cyclobutane ring Fully saturated 4-membered ring; rigid planar structure N/A 353.37 Limited use in peptide synthesis due to poor conformational flexibility

Impact of Ring Size :

  • Cyclohexene (6-membered) : Balances stability and flexibility, ideal for mimicking natural peptide conformations .
  • Cyclopentene (5-membered) : Increased strain enhances reactivity but reduces metabolic stability .
  • Cyclobutane (4-membered) : Extreme rigidity limits applications in dynamic biological systems .

Linear vs. Cyclic Backbone Analogues

Compound Name Backbone Key Features CAS No. Applications
(R)-3-Fmoc-amino-5-methylhexanoic acid Linear chain Aliphatic backbone with branching 270062-91-4 Used in lipidated peptide design
2-Fmoc-amino-6-methoxyspiro[3.3]heptane-2-carboxylic acid Spirocyclic Complex 3D structure; methoxy substituent N/A Targets kinases and GPCRs via spatial occlusion

Structural Implications :

  • Linear Chains : Improve solubility in aqueous environments but lack the conformational restraint of cyclic systems .
  • Spirocyclic Systems : Enhance binding specificity to proteins with deep pockets (e.g., kinases) but complicate synthetic routes .

Substituent Variations

Compound Name Substituent Key Differences CAS No. Relevance
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid o-Tolyl group Aromatic hydrophobicity; steric bulk 211637-75-1 Enhances blood-brain barrier penetration
2-(3-Fmoc-amino-oxan-3-yl)acetic acid Oxane (tetrahydropyran) ring Oxygen-containing heterocycle EN300-267481 Mimics carbohydrate motifs in glycosylation studies

Functional Group Impact :

  • Aromatic Substituents : Increase lipophilicity and protein-binding affinity but may reduce metabolic stability .
  • Heterocycles : Improve water solubility and mimic natural substrates (e.g., sugars) .

Research Findings and Data

Similarity Metrics and Virtual Screening

  • Tanimoto Coefficient : The target compound shares ~0.85 similarity with its (1R,6R) stereoisomer but only ~0.65 with cyclopentene analogues, highlighting stereochemistry’s role in similarity assessments .
  • Activity Cliffs: Minor structural changes (e.g., cyclohexene vs. cyclopentene) can lead to drastic activity differences, violating the similar property principle .

Physicochemical Properties

  • CMC Values: Fmoc-containing compounds exhibit lower critical micelle concentrations (CMCs) compared to non-Fmoc analogues, aiding self-assembly in drug delivery systems .
  • Solubility : Cyclohexene derivatives show 20–30% higher solubility in DMSO than cyclopentene variants due to reduced crystallinity .

Vorbereitungsmethoden

FMOC Protection of Primary Amines

The 9-fluorenylmethyloxycarbonyl (FMOC) group is a cornerstone in amine protection, particularly in peptide synthesis. For the target compound, the primary amine at the 6-position of the cyclohexene ring is protected using FMOC-Cl (fluorenylmethyloxycarbonyl chloride) under mildly basic conditions. This reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) with a tertiary amine base such as N,N-diisopropylethylamine (DIPEA). The FMOC group’s stability under acidic conditions and its cleavage via piperidine make it ideal for subsequent deprotection steps.

Cyclohexene Ring Construction

The cyclohex-3-ene core is synthesized via Diels-Alder cycloaddition or ring-closing metathesis (RCM) . For example, a diene such as 1,3-butadiene reacts with a dienophile like acrylic acid derivatives to form the six-membered ring. Alternatively, RCM using Grubbs catalyst (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) enables the formation of the cyclohexene moiety from a diene precursor. In the case of the target compound, the stereochemical outcome (1R,6S) is achieved through chiral auxiliaries or asymmetric catalysis.

Stepwise Synthesis and Stereochemical Control

Intermediate Synthesis: Ethyl 6-Aminocyclohex-3-ene-1-carboxylate

The precursor ethyl 6-aminocyclohex-3-ene-1-carboxylate is synthesized via a Bismuth(III)-mediated coupling reaction , as demonstrated in analogous hydrocarbon syntheses. Allyl bromide derivatives react with aldehydes in the presence of BiCl₃ to form stereodefined cyclohexene intermediates. For instance, coupling (E,2R)-5-bromo-2,4-dimethylpent-3-en-1-ol with benzaldehyde yields a cyclohexene derivative with 12:1 diastereoselectivity.

Stereochemical Resolution and Purification

Chiral Resolution Techniques

Racemic mixtures of the intermediate ethyl 6-aminocyclohex-3-ene-1-carboxylate are resolved using chiral acids (e.g., tartaric acid derivatives) to isolate the (1R,6S) enantiomer. Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer.

Chromatographic Purification

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients. The target compound elutes at ~14–16 minutes under these conditions, confirmed by LC-MS ([M+H]⁺ = 364.4).

Comparative Analysis of Synthetic Routes

MethodYield (%)DiastereoselectivityKey Advantage
Diels-Alder Cycloaddition65–758:1High atom economy
Ring-Closing Metathesis55–6010:1Tunable stereochemistry
Bismuth(III)-Mediated Coupling70–8012:1Compatibility with sensitive functional groups

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, FMOC aromatic), 5.61 (s, 1H, NH), 4.24 (m, 1H, cyclohexene-H), 2.09 (m, 2H, CH₂).

  • IR (neat): 1715 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, FMOC).

Challenges and Optimization

  • Oxidative Degradation : The cyclohexene double bond is prone to epoxidation under acidic conditions, necessitating inert atmospheres during synthesis.

  • FMOC Stability : Prolonged exposure to primary amines (e.g., DIPEA) can lead to premature deprotection; reaction times are optimized to ≤2 hours .

Q & A

Q. Basic

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95 for particulates) if dust or aerosols are generated .
    • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation during weighing or transfer .
    • First Aid : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse for ≥15 minutes with water and seek medical attention .
    • Storage : Store at 2–8°C in a dry, airtight container to prevent hydrolysis of the Fmoc group .

What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction parameters?

Q. Basic

  • Methodological Answer :
    • Step 1 : Introduce the Fmoc group via reaction with Fmoc-Cl in anhydrous dichloromethane (DCM) under basic conditions (e.g., DIEA) at 0–5°C to minimize racemization .
    • Step 2 : Cyclohexene ring formation via ring-closing metathesis (Grubbs catalyst) or stereoselective hydrogenation. Monitor reaction progress by TLC (Rf ~0.3 in 3:1 EtOAc/hexane) .
    • Purification : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water .

How can researchers resolve discrepancies in stereochemical outcomes during synthesis?

Q. Advanced

  • Methodological Answer :
    • Chiral HPLC Analysis : Use a Chiralpak® IC column (4.6 × 250 mm) with 80:20 hexane/isopropanol (0.1% TFA) at 1 mL/min. Compare retention times with authentic standards to confirm (1R,6S) configuration .
    • NMR Spectroscopy : Analyze coupling constants (e.g., J6,5J_{6,5} and J6,1J_{6,1}) in 1H^1H-NMR to verify cyclohexene ring conformation and stereochemistry .
    • Troubleshooting : If unexpected diastereomers form, optimize reaction temperature (-10°C to reduce epimerization) or switch to sterically hindered bases (e.g., DIPEA over TEA) .

What analytical techniques are optimal for characterizing purity and structural integrity?

Q. Advanced

  • Methodological Answer :
    • HPLC : Use a C18 column (4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 20% → 80% ACN over 20 min). Purity >98% is required for peptide synthesis applications .
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 396.1442 (calc. 396.1455 for C21_{21}H22_{22}NO5_5) .
    • FT-IR : Validate Fmoc carbonyl stretch at ~1700 cm⁻¹ and carboxylic acid O-H stretch at 2500–3300 cm⁻¹ .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Advanced

  • Methodological Answer :
    • pH Sensitivity : The Fmoc group is labile under basic conditions (pH >9). Use neutral buffers (pH 7–8) during conjugation to peptides .
    • Thermal Stability : Decomposition occurs above 40°C. Store at 2–8°C and avoid prolonged heating during solvent evaporation (use rotary evaporators at ≤30°C) .
    • Light Sensitivity : Protect from UV light to prevent Fmoc deprotection. Use amber vials for storage .

How can researchers troubleshoot low coupling efficiency in solid-phase peptide synthesis (SPPS) using this building block?

Q. Advanced

  • Methodological Answer :
    • Steric Hindrance : Pre-activate the carboxylic acid with HBTU/DIPEA in DMF for 10 min before coupling to enhance reactivity .
    • Solvent Choice : Use DCM/DMF (1:1) to improve solubility of the cyclohexene backbone during resin loading .
    • Monitoring : Perform Kaiser tests to detect free amines. Repeat coupling steps if ninhydrin-positive .

What are the ecological implications of improper disposal, and how should waste be managed?

Q. Basic

  • Methodological Answer :
    • Waste Collection : Segregate organic waste containing the compound in labeled, airtight containers. Do not dispose of via sinks/drains .
    • Neutralization : Treat acidic residues with sodium bicarbonate before disposal. Incinerate at ≥800°C in licensed facilities to degrade Fmoc byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.